4-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide
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Overview
Description
4-Chloro-N~1~-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is a heterocyclic compound that features a benzothiophene ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide typically involves the following steps:
Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a cyanoacetamide.
Cyclization to Form the Pyrimidine Ring: The benzothiophene derivative is then subjected to cyclization with formamide to form the pyrimidine ring.
Chlorination: The resulting compound is chlorinated using phosphorus oxychloride (POCl~3~) to introduce the chlorine atom.
Amidation: Finally, the chlorinated compound is reacted with an appropriate amine to form the benzamide derivative
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the benzothiophene ring.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly employed.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the benzothiophene ring
Scientific Research Applications
4-Chloro-N~1~-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Material Science: It is explored for its potential use in organic electronics and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 4-chloro-N~1~-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine
- 2-[5-(3-chloro-4-methylphenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
4-Chloro-N~1~-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)benzamide is unique due to its specific substitution pattern and the presence of both benzothiophene and pyrimidine rings.
Properties
Molecular Formula |
C17H14ClN3OS |
---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
4-chloro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3OS/c18-11-7-5-10(6-8-11)16(22)21-15-14-12-3-1-2-4-13(12)23-17(14)20-9-19-15/h5-9H,1-4H2,(H,19,20,21,22) |
InChI Key |
OGGAXNWJVYIFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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